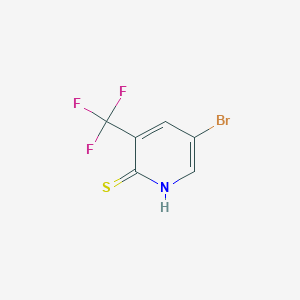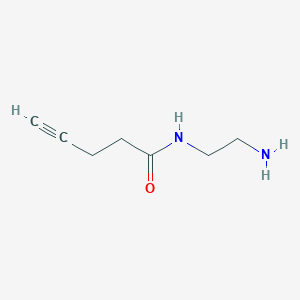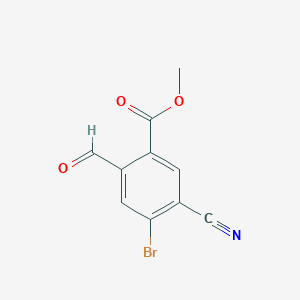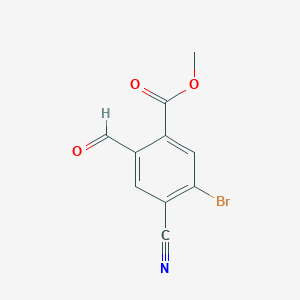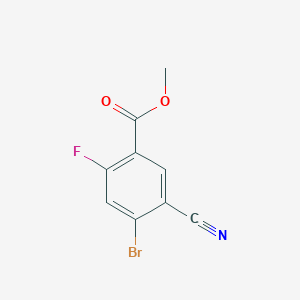
Methyl 2-bromo-6-cyano-4-iodobenzoate
Overview
Description
Methyl 2-bromo-6-cyano-4-iodobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by its white crystalline powder form and solubility in organic solvents such as chloroform and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-cyano-4-iodobenzoate typically involves the bromination, cyanation, and iodination of a benzoate precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Cyanation can be carried out using copper(I) cyanide, while iodination can be performed using iodine or an iodine-containing reagent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to achieve high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents) or nucleophiles (e.g., sodium azide) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Scientific Research Applications
Methyl 2-bromo-6-cyano-4-iodobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-4-iodobenzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The presence of functional groups such as the cyano and ester groups allows it to participate in various chemical interactions, influencing its biological activity .
Comparison with Similar Compounds
- Methyl 4-bromo-2-cyano-6-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
- Methyl 2-bromo-4-iodobenzoate
Comparison: Methyl 2-bromo-6-cyano-4-iodobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFJANYYDNANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


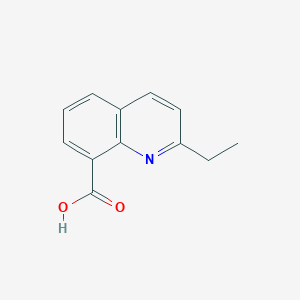

![(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1412490.png)
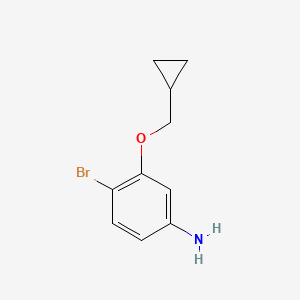
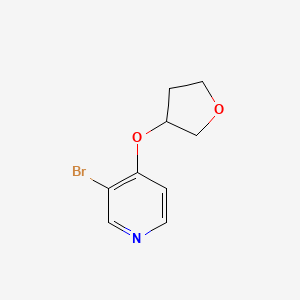
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid](/img/structure/B1412495.png)

![(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1412500.png)
